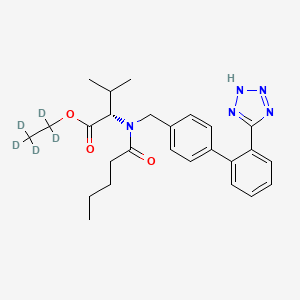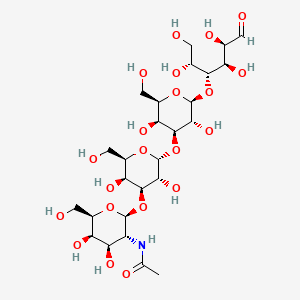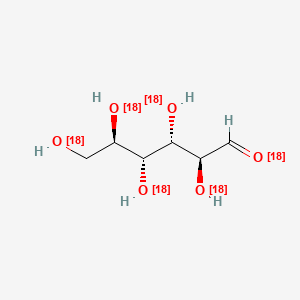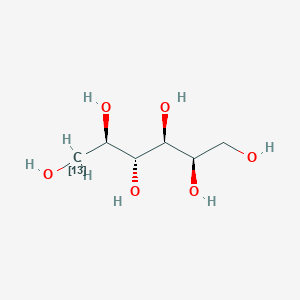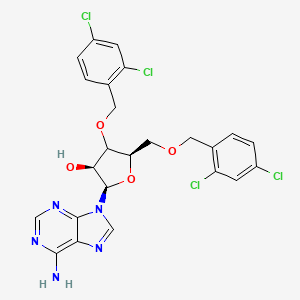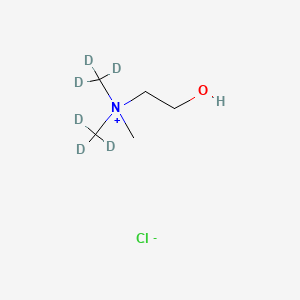
Choline-D6 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline-d6 (chloride) is a deuterated form of choline chloride, where the hydrogen atoms in the choline molecule are replaced with deuterium. This compound is a quaternary ammonium salt, consisting of choline cations and chloride anions. Choline is an essential nutrient that plays a crucial role in various biological processes, including cell membrane structure and function, neurotransmission, and lipid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Choline-d6 (chloride) can be synthesized through the methylation of deuterated dimethylethanolamine with deuterated methyl chloride. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium.
Industrial Production Methods
Industrial production of choline-d6 (chloride) involves the reaction of deuterated ethylene oxide, deuterated hydrogen chloride, and deuterated trimethylamine. This method ensures the large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Choline-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: Choline-d6 (chloride) can be oxidized to form betaine-d6, a process that involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Although less common, choline-d6 (chloride) can undergo reduction reactions under specific conditions.
Substitution: Choline-d6 (chloride) can participate in substitution reactions, where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various anions can be introduced under controlled conditions to replace the chloride ion.
Major Products Formed
Betaine-d6: Formed through the oxidation of choline-d6 (chloride).
Substituted Choline-d6 Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Choline-d6 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Employed in metabolic studies to trace the pathways and mechanisms involving choline.
Medicine: Utilized in clinical research to study the role of choline in human health and disease.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
Choline-d6 (chloride) exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. Choline-d6 (chloride) also plays a role in the synthesis of acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. The deuterium atoms in choline-d6 (chloride) provide a unique advantage in tracing and studying these pathways due to their distinct mass and spectroscopic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline Chloride: The non-deuterated form of choline-d6 (chloride).
Betaine: A metabolite of choline involved in methylation reactions.
Phosphatidylcholine: A phospholipid derived from choline.
Uniqueness of Choline-d6 (chloride)
Choline-d6 (chloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis of metabolic pathways, making it a valuable tool in scientific studies.
Eigenschaften
Molekularformel |
C5H14ClNO |
|---|---|
Molekulargewicht |
145.66 g/mol |
IUPAC-Name |
2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3; |
InChI-Schlüssel |
SGMZJAMFUVOLNK-TXHXQZCNSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
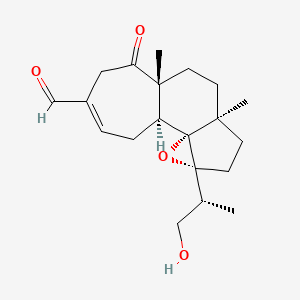
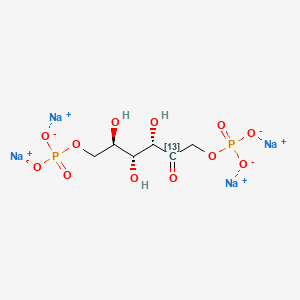
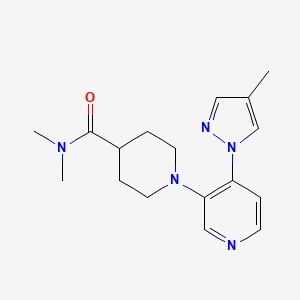
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
